molecular formula C20H17N4NaO5S B13767039 Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt CAS No. 67875-28-9

Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt

Cat. No.: B13767039
CAS No.: 67875-28-9
M. Wt: 448.4 g/mol
InChI Key: VDVXUTGSZYSICE-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt (hereafter referred to by its full name) is a sodium salt derivative of benzenesulfonic acid. Its structure features a benzene ring substituted at positions 2 and 5 with bis[(4-aminobenzoyl)amino] groups. The monosodium counterion enhances solubility in polar solvents, making it suitable for applications in pharmaceuticals, dyes, or specialty chemicals.

Properties

CAS No.

67875-28-9

Molecular Formula

C20H17N4NaO5S

Molecular Weight

448.4 g/mol

IUPAC Name

sodium;2,5-bis[(4-aminobenzoyl)amino]benzenesulfonate

InChI

InChI=1S/C20H18N4O5S.Na/c21-14-5-1-12(2-6-14)19(25)23-16-9-10-17(18(11-16)30(27,28)29)24-20(26)13-3-7-15(22)8-4-13;/h1-11H,21-22H2,(H,23,25)(H,24,26)(H,27,28,29);/q;+1/p-1

InChI Key

VDVXUTGSZYSICE-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)N)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

Preparation Methods

Sulfonation of Aromatic Amines

A fundamental step in synthesizing benzenesulfonic acid derivatives involves the sulfonation of aromatic amines such as aniline or substituted anilines. The sulfonation typically uses concentrated sulfuric acid or oleum (fuming sulfuric acid) as the sulfonating agent.

  • Process Description:
    Aromatic amine (e.g., aniline or 4-methylaniline) is dissolved in concentrated sulfuric acid (1.5 to 3 mol sulfuric acid per mol amine). This solution is then added to oleum containing 2 to 3 mol free sulfur trioxide (SO3) per mol amine. The reaction is conducted initially at low temperatures (10° to 80° C) for 10 minutes to 3 hours, followed by heating to 130°-160° C for 2.5 to 4 hours to complete sulfonation and introduce multiple sulfo groups at specific positions (e.g., 2,5-disulfonation).

  • Advantages:
    This method achieves high purity (>97%, up to ≧99%) of sulfonated products without requiring extensive purification.

  • Example:
    Preparation of 4-methylaniline-2,5-disulfonic acid using the above method is well-documented and serves as a model for related sulfonic acid derivatives.

Transposition and Neutralization of Sulfonated Aniline

For simpler sulfonic acid salts such as 4-amino-benzenesulfonic acid monosodium salt, a transposition reaction followed by neutralization is employed.

  • Process Description:
    Sulfuric acid (98%) is stirred in a sulfonation vessel, and aniline (99%) is added. The mixture is heated progressively from 160℃ to 260℃ under vacuum (0.053 MPa) to induce sulfonation and transposition. After cooling to 80℃, water is added, and the mixture is neutralized with sodium carbonate to pH 7.0–7.5. Activated carbon treatment and filtration follow, and the product crystallizes upon cooling.

  • Process Flow Summary:

Step Conditions Purpose
Sulfuric acid stirring 1 hour at room temperature Prepare sulfonation medium
Aniline addition 99% aniline Reactant introduction
Heating 160℃ to 260℃ under vacuum Sulfonation and transposition
Cooling To 80℃ Prepare for neutralization
Neutralization Sodium carbonate to pH 7.0–7.5 Salt formation
Activated carbon treatment Boiling with activated carbon Purification
Crystallization Cooling to 30℃ over 8 hours Product isolation
  • Yield and Purity:
    The process yields p-aminophenylsulfonic acid with high purity suitable for fungicide applications.

Preparation of 4-Amino-2-Sulfobenzoic Acid as Intermediate

A related preparation involves the synthesis of 4-amino-2-sulfobenzoic acid, which can serve as a precursor for more complex derivatives such as bis[(4-aminobenzoyl)amino] compounds.

  • Process Description:
    Sodium salts of nitro-substituted aromatic sulfonates (e.g., p-nitrotoluene o-sulfonate sodium) are dissolved in sodium hydroxide solution, oxidized with pressurized air, and then reduced using iron powder. Filtration and crystallization yield 4-amino-2-sulfobenzoic acid.

  • Advantages:
    The method is simple, with high yield and purity, and the product can be further transformed via alkali fusion to p-aminosalicylic acid.

Sulfonic Acid Diamides Formation

For the preparation of sulfonic acid diamides, which are structurally related to the target compound, a method involving secondary amines and sulfuryl chloride is used.

  • Process Description:
    Secondary amines react with sulfuryl chloride in an inert aromatic solvent in the presence of a tertiary amine base, which scavenges hydrogen chloride. The sulfamoyl chloride intermediate formed is then converted to sulfonic acid diamides without requiring chlorosulfonyl isocyanate. The product is isolated by precipitation in dilute sulfuric acid, filtration, washing, and drying.

  • Advantages:
    This method avoids the release of corrosive hydrogen chloride gas, uses less expensive reagents, and is scalable industrially. The products are obtained in good yields and purity, requiring minimal purification.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Product Purity (%) Yield (%) Advantages References
Sulfonation of Aromatic Amines 4-Methylaniline, Sulfuric acid, Oleum 10–80 °C (10 min–3 h), then 130–160 °C (2.5–4 h) >97 to ≧99 High High purity, no extensive purification
Transposition & Neutralization Aniline, 98% Sulfuric acid, Na2CO3 Heating 160–260 °C under vacuum, neutralization to pH 7.0–7.5 High High Industrially feasible, crystallization step
Oxidation-Reduction of Nitro Sulfonates Nitro-substituted sulfonates, NaOH, Fe powder Oxidation with pressurized air, reduction with Fe powder High High Simple, high yield and purity
Sulfonic Acid Diamides Synthesis Secondary amines, Sulfuryl chloride, tertiary amine Reaction in aromatic solvent, precipitation in dilute H2SO4 Sufficient purity Good Avoids HCl release, scalable, cost-effective

Research Discoveries and Notes

  • The sulfonation process using oleum and sulfuric acid is critical for achieving selective disulfonation at 2,5-positions on the aromatic ring, which is essential for the bis[(4-aminobenzoyl)amino] substitution pattern.

  • The transposition method under vacuum and controlled heating allows efficient conversion of aniline to sulfonic acid salts with minimal side reactions and good crystallinity, facilitating downstream processing.

  • The oxidation-reduction approach for preparing 4-amino-2-sulfobenzoic acid intermediates provides a versatile route for synthesizing various sulfonic acid derivatives with high purity, useful for further functionalization.

  • The sulfonic acid diamide synthesis method offers an alternative pathway to amide-functionalized sulfonic acids without harsh reagents like chlorosulfonyl isocyanate, making it attractive for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt involves its interaction with specific molecular targets. The sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The compound’s distinct bis[(4-aminobenzoyl)amino] substituents differentiate it from other benzenesulfonic acid derivatives. Below is a comparative analysis of key structural and functional attributes:

Compound Name Substituents Molecular Formula Key Features Applications Evidence ID
Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt 2,5-bis[(4-aminobenzoyl)amino] C₂₀H₁₆N₄O₅SNa Aromatic amines, sulfonate group Pharmaceuticals, dyes N/A
Benzenesulfonic acid, 4-hydroxy-, monosodium salt 4-hydroxy C₆H₅NaO₄S Phenolic group, monosulfonate Surfactants, intermediates
2,5-Dihydroxybenzenesulfonic acid, monosodium salt 2,5-dihydroxy C₆H₅NaO₅S Dihydroxy groups Water treatment, corrosion inhibition
Methyl Orange (C.I. Acid Orange 52) 4-[4-(dimethylamino)phenylazo] C₁₄H₁₄N₃NaO₃S Azo dye, sulfonate pH indicator, biological staining
Benzenesulfonic acid, substituted triazine derivatives (e.g., CAS RN 29637-52-3) Triazine-linked amines, sulfophenyl C₄₂H₄₆N₁₄O₁₆S₄Na₄ High molecular weight, multiple sulfonates Textile dyes, functional materials

Key Observations :

  • Amino vs. Hydroxy Groups: The target compound’s amino groups (electron-donating) contrast with hydroxy or sulfonate groups in others, affecting electronic properties and reactivity. For example, Methyl Orange’s azo group enables pH-dependent color changes , while the triazine derivatives in exhibit complex coordination chemistry.
  • Solubility: Monosodium salts (e.g., target compound, 2,5-dihydroxy derivative) generally exhibit higher aqueous solubility than disodium or zinc salts (e.g., ).
  • Stability: The bis[(4-aminobenzoyl)amino] structure may confer thermal stability, akin to Clopidogrel besylate’s solvent-free crystalline form .

Physicochemical Properties

  • Melting Point: Azo dyes (e.g., Methyl Orange) decompose above 300°C , while monosodium salts like the target compound likely have lower melting points due to ionic character.
  • Acid-Base Behavior : The sulfonate group (pKa ~1–2) ensures strong acidity, while aromatic amines (pKa ~4–5) contribute to zwitterionic behavior in aqueous solutions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step coupling reactions. For example, diazo coupling between aromatic amines and sulfonic acid derivatives under controlled pH (4–6) and low-temperature conditions (0–5°C) minimizes side reactions. Purification via recrystallization in aqueous ethanol (70% v/v) improves purity. Monitor reaction progress using HPLC with UV detection at 254 nm to track intermediates .
  • Key Challenge : Avoiding over-sulfonation during synthesis, which can lead to byproducts. Adjust stoichiometry of sulfonating agents (e.g., chlorosulfonic acid) and reaction time to optimize yield .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in D2 _2O to confirm aromatic proton environments and sulfonate group integration .
  • Mass Spectrometry : High-resolution LC-MS (ESI negative mode) identifies molecular ion peaks ([M–Na]^-) and fragmentation patterns .
  • Elemental Analysis : Verify sodium content via atomic absorption spectroscopy (AAS) to confirm monosodium salt stoichiometry .

Q. How does the sulfonate group influence aqueous solubility and stability?

  • Methodology : The sulfonate group enhances solubility in polar solvents (e.g., water, DMSO). Measure solubility via gravimetric analysis after saturation. Stability studies under varying pH (2–12) and temperature (25–60°C) reveal degradation pathways (e.g., hydrolysis of azo bonds at pH < 3). Use UV-Vis spectroscopy to track absorbance changes at λmax ≈ 420 nm .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s redox behavior in biological systems?

  • Methodology : Electrochemical studies (cyclic voltammetry) in phosphate buffer (pH 7.4) reveal redox peaks at –0.3 V (reduction of azo groups) and +0.8 V (oxidation of sulfonate). Compare with spin-trapping assays (e.g., using DMPO) to assess free radical scavenging activity in cellular models .
  • Data Contradiction : While the compound’s azo groups suggest radical scavenging, conflicting reports note pro-oxidant effects under high oxidative stress. Validate via ROS detection assays (e.g., DCFH-DA) in controlled in vitro systems .

Q. How can computational modeling predict its interactions with biological targets (e.g., enzymes or DNA)?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding to human serum albumin (PDB ID: 1AO6) or DNA G-quadruplex structures. Prioritize sulfonate and amino groups as key interaction sites .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonding and solvation dynamics .
    • Validation : Cross-reference computational results with experimental SPR (surface plasmon resonance) data to quantify binding affinities .

Q. What are the implications of its structural complexity for material science applications (e.g., supramolecular assemblies)?

  • Methodology : Investigate self-assembly in aqueous solutions via TEM and SAXS. The compound’s planar aromatic core and sulfonate groups may form π-stacked aggregates or coordinate with metal ions (e.g., Fe3+ ^{3+}) to create hybrid nanomaterials. Compare with simpler analogs (e.g., 2-naphthalenesulfonic acid) to isolate structure-function relationships .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves and fume hoods to prevent dermal exposure. The compound’s azo groups may decompose into aromatic amines under acidic conditions .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Monitor effluents for sulfonate content via ion chromatography .

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